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Core Principles of the SCHOOL Model

The SCHOOL model focuses on Multichain Immune Recognition Receptors (MIRRs). These are critical
surface receptors on hematopoietic cells where the extracellular recognition domains and intracellular
signaling domains are located on separate polypeptide subunits [1] [2]. This physical separation is the

model's central architectural premise.

The model posits that MIRR triggering results from a ligand-induced interplay between two types of

interactions [1]:

¢ Intra-receptor Transmembrane Interactions: These occur within a single receptor complex
between its recognition and signaling subunits. They stabilize the receptor in its inactive state.

¢ Inter-receptor Homo-interactions: These occur between signaling subunits of adjacent receptors.
They lead to the formation of larger, oligomeric signaling structures.

The basic concept is that the structural similarity of MIRRs provides the basis for the similarity in their
triggering mechanisms [1]. The binding of an extracellular ligand disrupts the stabilizing intra-receptor
interactions, freeing the signaling subunits to engage in inter-receptor homooligomerization. This clustering

in the cytoplasmic space initiates the downstream signaling cascade [3].

The Mechanism of Transmembrane Signaling
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The SCHOOL model describes signal transduction as a step-wise process that can be visualized in the

diagram below.
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Diagram 1: The SCHOOL model mechanism. Ligand binding frees signaling subunits, enabling

homooligomerization and signal activation.

¢ Ligand Binding and Dissociation: An extracellular multivalent ligand binds to the recognition
subunits of MIRRs. This binding disrupts the specific transmembrane interactions that stabilize the
individual receptor complex, effectively freeing the signaling subunits [1].

¢ Signaling Chain Homooligomerization: The freed signaling subunits, now able to diffuse within the
membrane, interact with each other to form homo-oligomeric structures. This is the central, signal-
triggering event [1] [3].

¢ Signal Initiation: The oligomerization of the signaling subunits brings together intracellular signaling
domains (often containing Immunoreceptor Tyrosine-based Activation Motifs or ITAMs). This
proximity allows for phosphorylation by kinases and the recruitment of downstream effector
molecules, launching the cellular activation program [1].
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MIRRs and Therapeutic Targeting

The SCHOOL model's strength is its applicability to a wide range of MIRRs. The table below lists key

receptors and their peptide targets.

SCHOOL-Based Target Therapeutic Peptide
MIRR Receptor Cell Type .
Interaction Type
T-cell Receptor (TCR) T cells TCRa - CD3¢/d/ely [1] Inhibitory peptides
(2]
B-cell Receptor (BCR) B cells Iga - 1gB [1] Inhibitory peptides
(2]
Glycoprotein VI (GPVI) Platelets GPVI - FcRy [1] Inhibitory peptides
(2]
TREM-1 [2] Myeloid TREM-1 - DAP12 [1] Inhibitory peptides
cells
TREM-2 [2] Myeloid TREM-2 - DAP12 [1] Inhibitory peptides
cells

The SCHOOL platform enables rational drug design by targeting the specific transmembrane protein-protein
interactions that control receptor activation [2]. This approach involves designing short synthetic peptide

sequences that mimic key interaction domains.

These peptide inhibitors can be delivered in free form to act from the outside of the cell or formulated with
delivery systems for targeted intracellular action, offering significant therapeutic flexibility [2]. The

diagram below illustrates this therapeutic strategy.

Diagram 2: SCHOOL peptide inhibitors disrupt key interactions to block signal transduction.

Experimental Considerations
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When designing experiments based on the SCHOOL model, several key methodologies are central to

validating the mechanism and screening for inhibitors.

o Peptide Design and Synthesis: The first step involves designing peptides based on the
transmembrane or juxtamembrane sequences of the target MIRR's recognition or signaling
subunits. These peptides are then synthesized and often conjugated to a carrier for cell permeability
or stability [2].

e Cellular Assays for Inhibition: A common functional assay is to treat cells expressing the target
MIRR with the candidate inhibitory peptides and then stimulate the receptor with its specific ligand.
Readouts include:

o Calcium flux measurements using fluorescent dyes.
o Phosphorylation of downstream proteins, detected by western blotting or flow cytometry.
o Cytokine production or release, measured by ELISA.

¢ Direct Binding Validation: To confirm that a peptide works by disrupting a specific interaction,
techniques like Surface Plasmon Resonance (SPR) or Co-immunoprecipitation (Co-IP) can be
used. In Co-IP, the peptide's ability to prevent the co-precipitation of the full-length recognition and
signaling subunits is a strong indicator of target engagement [1].

Conclusion and Future Directions

The SCHOOL model resolves a long-standing puzzle in immunology by providing a universal mechanism
for transmembrane signaling for MIRRs. Its most significant translational impact lies in revealing specific,
targetable protein-protein interactions within the cell membrane, opening new avenues for ligand-

independent receptor inhibition [1] [2] [3].

Future research will likely focus on optimizing the delivery and specificity of SCHOOL-based biologics,
exploring their utility for an even broader range of receptors, and moving these novel therapeutic strategies

into clinical trials for immune and inflammatory diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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